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Introduction
SDZ ENS 163, chemically known as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-

yl)methyl]-2(3H)-thiophenone dihydrogenphosphate, is a thiolactone analogue of pilocarpine. It

has been investigated for its potential therapeutic applications, particularly in the symptomatic

treatment of Alzheimer's disease. This document provides a comprehensive overview of the

pharmacology of SDZ ENS 163, focusing on its mechanism of action, pharmacodynamic

properties, and the experimental methodologies used to elucidate these characteristics. The

information is intended for researchers, scientists, and professionals involved in drug

development who are interested in muscarinic receptor pharmacology.

Pharmacological Profile
SDZ ENS 163 exhibits a distinct and complex pharmacological profile, acting as a selective

agonist and antagonist at different subtypes of muscarinic acetylcholine receptors (mAChRs).

This dual activity suggests a potential for targeted therapeutic effects with a favorable side-

effect profile.

Mechanism of Action
SDZ ENS 163 primarily functions as a:
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Muscarinic M1 Receptor Agonist: It displays full agonistic activity at M1 receptors, which are

predominantly found in the central nervous system and are implicated in cognitive

processes.[1][2]

Muscarinic M2 Receptor Antagonist: In contrast, it acts as an antagonist at M2 receptors.[1]

[2] These receptors are located in the heart and also function as presynaptic autoreceptors in

the brain, regulating acetylcholine release.

Muscarinic M3 Receptor Partial Agonist: The compound shows partial agonistic effects at M3

receptors, which are involved in smooth muscle contraction and glandular secretion.[1][2]

This unique combination of postsynaptic M1 agonism and presynaptic M2 antagonism is

thought to enhance cholinergic neurotransmission, a key strategy in managing the cognitive

decline associated with Alzheimer's disease.[1][2] The antagonism of M2 autoreceptors can

lead to an increased turnover of acetylcholine in the brain.[1] Furthermore, its activity profile

suggests the potential for centrally active doses with minimal peripheral cholinergic side effects.

[1]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data that characterize the interaction of

SDZ ENS 163 with muscarinic receptor subtypes.

Table 1: In Vitro Receptor Binding and Functional
Activity
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Parameter
Receptor
Subtype

Tissue/Cell
Line

Value Reference

Binding Affinity

(Ki)
M1 CHO cells 1.5 µM [1]

M3 CHO cells 2.4 µM [1]

Functional

Potency (pD2)
M1

Rat Superior

Cervical

Ganglion

6.5 ± 0.3 [2]

M3 Guinea Pig Ileum 5.3 ± 0.1 [2]

Efficacy (% of

Carbachol)
M1

Rat Superior

Cervical

Ganglion

128 ± 4.2% (Full

Agonist)
[2]

M3 Guinea Pig Ileum
72 ± 4.2%

(Partial Agonist)
[2]

M2 Rat Left Atria

14 ± 2.9% (Very

Weak Partial

Agonist)

[2]

Antagonist

Potency (pA2)
M2 Rat Left Atria 5.8 ± 0.2 [2]

M2 (reversal of

oxotremorine

effect)

Rat Hippocampal

Slices
5.5 ± 0.1 [2]

Table 2: In Vivo Effects
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Effect Animal Model Dosage Observation Reference

Acetylcholine

Turnover
Rat

3-10 µmol/kg

(oral)

Reduced brain

ACh levels,

indicating

increased

turnover.

[2]

Hippocampal

EEG
Rat

0.3-30 µmol/kg

(i.p.)

Increased energy

in the low-

frequency band

(2-5 Hz).

[2]

Long-Term

Potentiation

(LTP)

Rat Hippocampal

Slices
2 x 10⁻⁶ M

Facilitated

induction of LTP.
[3]

Table 3: Human Clinical Trial Data
Study Design Population Dosage Key Findings Reference

Crossover,

Placebo-

Controlled

18 healthy men 50 mg (oral)

Showed

cholinomimetic

activity

(increased

salivation and

heart rate) but

was insufficient

to reverse

scopolamine-

induced cognitive

impairment at

this dose.

[4]

Signaling Pathways
The differential effects of SDZ ENS 163 on muscarinic receptor subtypes are due to their

coupling to distinct intracellular signaling cascades.
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M1 Receptor Agonism Signaling Pathway
Activation of M1 receptors by SDZ ENS 163 initiates a signaling cascade through the Gq/11

family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG

activates protein kinase C (PKC), leading to various downstream cellular responses, including

neuronal excitation.
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Caption: M1 Receptor Agonistic Signaling Pathway of SDZ ENS 163.

M2 Receptor Antagonism Logical Flow
By acting as an antagonist at M2 receptors, SDZ ENS 163 blocks the inhibitory effects of

acetylcholine on adenylyl cyclase. M2 receptors are coupled to the Gi/o family of G-proteins,

which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By

blocking this interaction, SDZ ENS 163 prevents the decrease in cAMP, thereby disinhibiting

the neuron. In its presynaptic location, this antagonism leads to increased acetylcholine

release.
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Caption: Logical Flow of M2 Receptor Antagonism by SDZ ENS 163.

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.

While specific, granular details from the original publications are limited in publicly available

abstracts, these protocols are constructed based on standard practices for these assays and

incorporate the known parameters for SDZ ENS 163.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of SDZ ENS 163 for muscarinic receptor

subtypes.

Materials:

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1

or M3 muscarinic receptors.[1]

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[1]

SDZ ENS 163 (unlabeled competitor).

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
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Scintillation fluid.

Glass fiber filters.

Scintillation counter.

Procedure:

Aliquots of cell membranes are incubated with a fixed concentration of [³H]-NMS and

varying concentrations of SDZ ENS 163 in the binding buffer.

Non-specific binding is determined in the presence of a high concentration of a standard

muscarinic antagonist (e.g., atropine).

The incubation is carried out at a controlled temperature (e.g., room temperature) for a

duration sufficient to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, separating bound

from free radioligand.

Filters are washed with ice-cold binding buffer to remove non-specifically bound

radioligand.

The radioactivity retained on the filters is quantified using liquid scintillation counting.

The concentration of SDZ ENS 163 that inhibits 50% of the specific binding of [³H]-NMS

(IC50) is determined by non-linear regression analysis.

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Tissue Functional Assays
Objective: To determine the functional activity (agonism, antagonism, potency, and efficacy)

of SDZ ENS 163 at different muscarinic receptor subtypes.

Tissue Preparation: The superior cervical ganglion is isolated from a rat and placed in a

chamber perfused with oxygenated physiological salt solution.
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Measurement: Depolarization of the ganglion is measured using extracellular electrodes.

Procedure:

A stable baseline potential is established.

Concentration-response curves are generated by cumulative addition of SDZ ENS 163 to

the perfusion solution.

The magnitude of depolarization is recorded for each concentration.

The pD2 (negative logarithm of the EC50) and the maximum response relative to a full

agonist like carbachol are calculated.[2]

Tissue Preparation: The left atrium is isolated from a rat and mounted in an organ bath

containing oxygenated physiological salt solution at a constant temperature. The contractile

force is measured.

Procedure:

The atrium is electrically paced to ensure a regular beat.

A concentration-response curve for the inhibitory effect of carbachol on contractile force is

established.

The atria are then incubated with a fixed concentration of SDZ ENS 163.

A second carbachol concentration-response curve is generated in the presence of SDZ

ENS 163.

The parallel rightward shift of the carbachol curve is used to calculate the pA2 value for

SDZ ENS 163, a measure of its antagonist potency.[2]

Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath

containing oxygenated physiological salt solution at a constant temperature. The isometric

contraction of the smooth muscle is recorded.

Procedure:
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A stable baseline tension is established.

A cumulative concentration-response curve for SDZ ENS 163 is generated by adding

increasing concentrations to the bath.

The contractile response is measured at each concentration.

The pD2 and the maximum response relative to the full agonist carbachol are determined

to characterize its partial agonist activity.[2]

Phosphoinositide Turnover Assay
Objective: To assess the ability of SDZ ENS 163 to stimulate M1 receptor-mediated

phosphoinositide (PI) turnover.

Cell Line: A9L cells.[1]

Procedure:

Cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

After labeling, the cells are washed and then stimulated with various concentrations of

SDZ ENS 163 in the presence of lithium chloride (LiCl), which inhibits inositol

monophosphatase, leading to the accumulation of inositol phosphates (IPs).

The reaction is stopped, and the cells are lysed.

The total [³H]-IPs are separated from [³H]-myo-inositol by anion-exchange

chromatography.

The amount of radioactivity in the IP fraction is quantified by scintillation counting and is

indicative of the degree of PI turnover.

Conclusion
SDZ ENS 163 is a muscarinic agent with a distinctive pharmacological profile, characterized by

its potent M1 agonism, M2 antagonism, and partial M3 agonism. This combination of activities

makes it a valuable tool for research into cholinergic neurotransmission and a potential
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therapeutic candidate for conditions characterized by cholinergic deficits, such as Alzheimer's

disease. The data presented in this guide, derived from a range of in vitro and in vivo

experiments, provide a solid foundation for understanding its mechanism of action. Further

research, particularly detailed pharmacokinetic and toxicology studies, would be necessary to

fully evaluate its therapeutic potential. The experimental protocols outlined herein, based on

established methodologies, can serve as a starting point for future investigations into SDZ ENS

163 and other novel muscarinic ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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